molecular formula C24H27NO2 B11198462 1-(Dibenzylamino)-3-(2-methylphenoxy)propan-2-ol

1-(Dibenzylamino)-3-(2-methylphenoxy)propan-2-ol

Cat. No.: B11198462
M. Wt: 361.5 g/mol
InChI Key: AWYKEYBLJROOGP-UHFFFAOYSA-N
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Description

1-(Dibenzylamino)-3-(2-methylphenoxy)propan-2-ol is a chemical compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dibenzylamino)-3-(2-methylphenoxy)propan-2-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-methylphenol with epichlorohydrin to form 3-(2-methylphenoxy)propan-1-ol. This intermediate is then reacted with dibenzylamine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in the industrial synthesis include bases such as sodium hydroxide or potassium carbonate, and solvents like toluene or dichloromethane.

Chemical Reactions Analysis

Types of Reactions

1-(Dibenzylamino)-3-(2-methylphenoxy)propan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The aromatic rings can be hydrogenated under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic positions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used.

Major Products Formed

    Oxidation: Formation of 1-(Dibenzylamino)-3-(2-methylphenoxy)propan-2-one.

    Reduction: Formation of hydrogenated derivatives.

    Substitution: Formation of substituted derivatives at the benzylic positions.

Scientific Research Applications

1-(Dibenzylamino)-3-(2-methylphenoxy)propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Dibenzylamino)-3-(2-methylphenoxy)propan-2-ol involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. The pathways involved may include signal transduction pathways, where the compound acts as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Dibenzylamino)-3-(2-chlorophenoxy)propan-2-ol
  • 1-(Dibenzylamino)-3-(2-methoxyphenoxy)propan-2-ol
  • 1-(Dibenzylamino)-3-(2-nitrophenoxy)propan-2-ol

Uniqueness

1-(Dibenzylamino)-3-(2-methylphenoxy)propan-2-ol is unique due to the presence of the 2-methylphenoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that are not observed in similar compounds.

Properties

Molecular Formula

C24H27NO2

Molecular Weight

361.5 g/mol

IUPAC Name

1-(dibenzylamino)-3-(2-methylphenoxy)propan-2-ol

InChI

InChI=1S/C24H27NO2/c1-20-10-8-9-15-24(20)27-19-23(26)18-25(16-21-11-4-2-5-12-21)17-22-13-6-3-7-14-22/h2-15,23,26H,16-19H2,1H3

InChI Key

AWYKEYBLJROOGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(CN(CC2=CC=CC=C2)CC3=CC=CC=C3)O

Origin of Product

United States

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